N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide
Overview
Description
N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C20H15N3O3S . This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. It features a quinoxaline moiety linked to a benzenesulfonamide group, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide typically involves the reaction of 2-chloroquinoxaline with 4-aminophenylbenzenesulfonamide under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoxaline moiety to its dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinoxaline derivatives .
Scientific Research Applications
N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The quinoxaline moiety can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . The benzenesulfonamide group enhances the compound’s binding affinity and specificity towards these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(quinazolin-2-yl)phenyl)benzamide: This compound shares structural similarities with N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide and exhibits potent anti-angiogenesis activities.
Sulfamethazine: A sulfonamide drug used in veterinary medicine, known for its antibacterial properties.
Uniqueness
This compound is unique due to the presence of both quinoxaline and benzenesulfonamide moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-quinoxalin-2-yloxyphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-27(25,17-6-2-1-3-7-17)23-15-10-12-16(13-11-15)26-20-14-21-18-8-4-5-9-19(18)22-20/h1-14,23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFSWMYVUZCRTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=NC4=CC=CC=C4N=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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